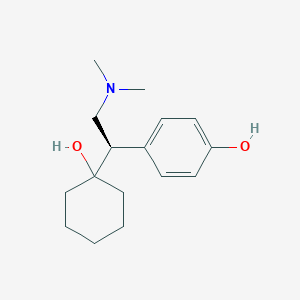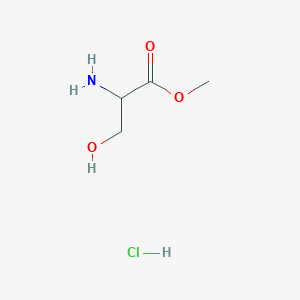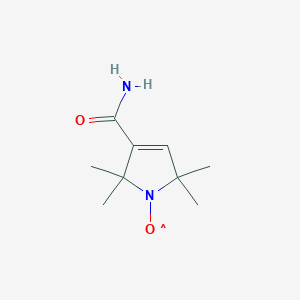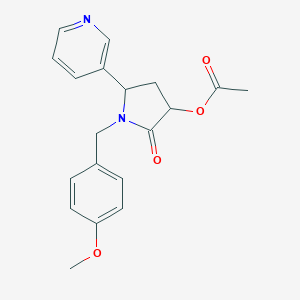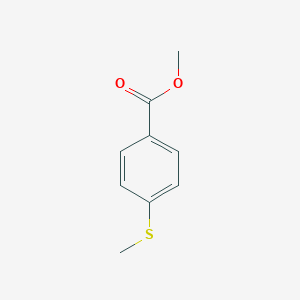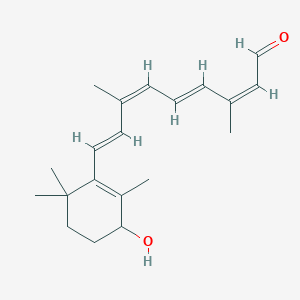
4-Hydroxyretinal
Descripción general
Descripción
4-Hydroxyretinal is a derivative of retinal, which is a form of vitamin A . It plays a significant role in various biological processes, including the visual cycle, reproduction, cell growth and differentiation, embryonic development, immune response, and intermediary metabolism .
Synthesis Analysis
The synthesis of 4-Hydroxyretinal involves stereoselective reactions. Specifically, Horner–Wadsworth–Emmons and Stille cross-coupling are used as bond-forming reactions . The CBS method of ketone reduction is used in the enantioface-differentiation step to provide the precursors for the synthesis of the 4-hydroxyretinal enantiomers .Molecular Structure Analysis
The molecular formula of 4-Hydroxyretinal is C20H28O2 . It has a double-bond stereo configuration .Chemical Reactions Analysis
The 4-hydroxyretinol derivative is the most active, showing a catalytic efficiency approximately 30 times higher than the parent compound retinol . This suggests the involvement of enzymes in the red-ox metabolism of the C4-oxidized retinoids .Physical And Chemical Properties Analysis
4-Hydroxyretinal has an average mass of 300.435 Da and a monoisotopic mass of 300.208923 Da . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in its biological evaluation .Aplicaciones Científicas De Investigación
Visual Pigment Chromophore in Marine Life : The visual pigment chromophore in the bioluminescent squid, Watasenia scintillans, contains a 4R-hydroxyretinal. This discovery was established using the CD exciton chirality method, contributing to our understanding of visual systems in marine organisms (Katsuta et al., 1994).
Enantioselective Synthesis and Biochemical Applications : A study detailed the synthesis of enantiopure C3- and C4-hydroxyretinals and their enzymatic reduction by ADH8 from Xenopus laevis. This method offers a novel approach for the synthesis of enantiopure retinoids, which can have significant implications in biochemical and pharmaceutical research (Domínguez et al., 2006).
Synthesis of Oxygenated Retinoids : A study on the synthesis of oxygenated retinoids demonstrated a method involving the reaction of all-trans retinal with NBS in acetic acid, followed by hydrolyzing and oxidizing 4-hydroxyretinal. This process is crucial for the production of various retinoids, which have applications in medical and biological fields (Singh, 1983).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14,19,22H,11,13H2,1-5H3/b8-6+,10-9+,15-7+,16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVUYORRQQAQE-RMWYGNQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyretinal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



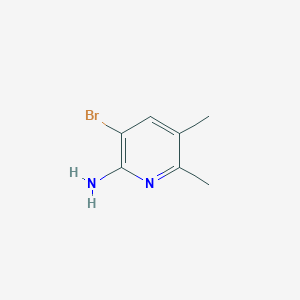
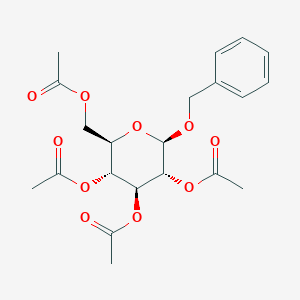
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)
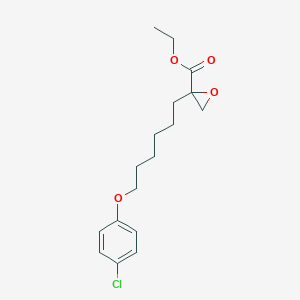
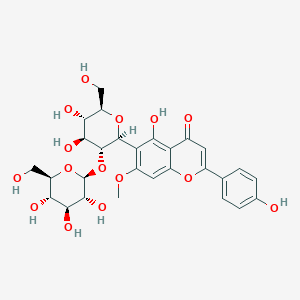
![ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B15896.png)
